molecular formula C8H15ClO4S B6188298 (2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride CAS No. 2639403-76-0

(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No. B6188298
CAS RN: 2639403-76-0
M. Wt: 242.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H15ClO4S . It has a molecular weight of 242.72 . It is also known as 1,4-Dioxane-2-methanesulfonyl chloride, 2,6,6-trimethyl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . Its boiling point, melting point, and density are not specified in the retrieved data .

Safety and Hazards

This compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reaction of 2,6,6-trimethyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2,6,6-trimethyl-1,4-dioxane-2-methanol", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "To a stirred solution of 2,6,6-trimethyl-1,4-dioxane-2-methanol in anhydrous dichloromethane, add the base (such as triethylamine or pyridine) and stir for 10 minutes.", "Add methanesulfonyl chloride dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction with water and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain (2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride as a colorless oil." ] }

CAS RN

2639403-76-0

Molecular Formula

C8H15ClO4S

Molecular Weight

242.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.